molecular formula C18H15ClN2O2 B3870813 2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE

2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE

Cat. No.: B3870813
M. Wt: 326.8 g/mol
InChI Key: RWKOTIBHCJTIHZ-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and a suitable amine, which undergo condensation reactions to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(1{E})-(2-BROMOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE
  • **2-{[(1{E})-(2-FLUOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE

Uniqueness

The uniqueness of 2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE lies in its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

4-[(E)-(2-chlorophenyl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-13-4-2-1-3-10(13)9-20-21-16(22)14-11-5-6-12(15(14)17(21)23)18(11)7-8-18/h1-6,9,11-12,14-15H,7-8H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKOTIBHCJTIHZ-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE
Reactant of Route 2
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE
Reactant of Route 3
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE
Reactant of Route 4
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE
Reactant of Route 5
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE
Reactant of Route 6
2-{[(1{E})-(2-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE

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